molecular formula C19H13N3O2S B4445340 5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4445340
M. Wt: 347.4 g/mol
InChI Key: UOYWQFCWCOFOST-UHFFFAOYSA-N
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Description

5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H13N3O2S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07284784 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of AKOS000455288 are currently unknown. This compound belongs to the class of thiazolo[3,2-a]pyrimidines , which have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . .

Mode of Action

Thiazolo[3,2-a]pyrimidines, the class of compounds to which AKOS000455288 belongs, have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . The specific interactions of AKOS000455288 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of biological activities associated with thiazolo[3,2-a]pyrimidines , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, hypertension, viral replication, oxidation, tumor growth, HIV infection, calcium channel regulation, acetylcholine esterase inhibition, CDC25B phosphatase inhibition, glutamate receptor antagonism, and 5-HT2a receptor antagonism . The downstream effects of these pathway alterations would depend on the specific context of the cell or organism.

Result of Action

Given the wide range of biological activities associated with thiazolo[3,2-a]pyrimidines , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Future Directions

Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency .

Properties

IUPAC Name

5-oxo-N,3-diphenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-17(21-14-9-5-2-6-10-14)15-11-20-19-22(18(15)24)16(12-25-19)13-7-3-1-4-8-13/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWQFCWCOFOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
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5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.